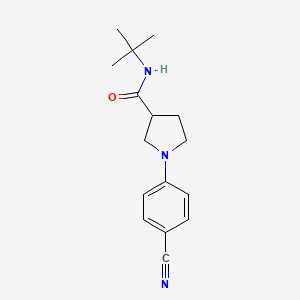![molecular formula C18H23FN2O3 B12231543 4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12231543.png)
4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a fluoromethyl-substituted piperidine ring, and a methoxyphenyl group.
Preparation Methods
One common synthetic route involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and high yield.
Chemical Reactions Analysis
4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various functionalized derivatives of the original compound .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity. In biology, it can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms and pathways. Industrial applications may include its use as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
4-[4-(Fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as pyrrolizines and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their substituents and biological activities. The presence of the fluoromethyl and methoxyphenyl groups in this compound makes it unique, as these groups can enhance its pharmacokinetic properties and target selectivity. Other similar compounds include 4-(pyrrolidin-1-yl)benzonitrile derivatives and 3-iodopyrroles .
Properties
Molecular Formula |
C18H23FN2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[4-(fluoromethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H23FN2O3/c1-24-16-4-2-3-15(10-16)21-12-14(9-17(21)22)18(23)20-7-5-13(11-19)6-8-20/h2-4,10,13-14H,5-9,11-12H2,1H3 |
InChI Key |
NQCFOXNCEVBOGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12231463.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12231474.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine](/img/structure/B12231479.png)

![ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12231484.png)
![4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12231496.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B12231497.png)
![2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B12231504.png)
![5-(2-{2-azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-N,N-dimethylpyridin-2-amine](/img/structure/B12231509.png)
![2-(Piperidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B12231515.png)

![1-(2-fluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12231536.png)
![N-cyclopentyl-N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12231547.png)
![3-(2-Methoxyethyl)-1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12231552.png)
